molecular formula C20H14ClFN4O3 B3009238 3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921509-34-4

3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Katalognummer: B3009238
CAS-Nummer: 921509-34-4
Molekulargewicht: 412.81
InChI-Schlüssel: NPCSLNZPBVXARH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by:

  • 3-(4-chlorophenyl): A chlorinated aromatic group at position 3, enhancing hydrophobic interactions with target proteins.
  • 5-methyl: A methyl group at position 5, which may influence conformational stability and pharmacokinetic properties.

This scaffold is part of a broader class of heterocyclic compounds studied for their antiproliferative, antiviral, and kinase-inhibitory activities. Pyrrolo[3,2-d]pyrimidines are structurally analogous to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways .

Eigenschaften

IUPAC Name

3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O3/c1-25-10-13(18(27)23-15-5-3-2-4-14(15)22)16-17(25)19(28)26(20(29)24-16)12-8-6-11(21)7-9-12/h2-10H,1H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCSLNZPBVXARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a member of the pyrrolopyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolopyrimidine core substituted with chlorophenyl and fluorophenyl groups. The presence of these substituents may influence its biological activity and interaction with various biological targets.

Anticancer Activity

Research indicates that compounds within the pyrrolopyrimidine family exhibit significant anticancer properties. Specifically, studies have shown that derivatives similar to the target compound can inhibit key signaling pathways involved in cancer progression:

  • Mechanism of Action : The compound may act as a kinase inhibitor targeting pathways such as the HER family of receptors. This inhibition can lead to reduced proliferation and survival of cancer cells .
  • Case Studies : In clinical trials (e.g., NCT03743350), related compounds have demonstrated efficacy in non-small cell lung cancer (NSCLC) by selectively inhibiting mutated forms of HER kinases .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial effects. Some pyrrolopyrimidine derivatives have shown:

  • Inhibition of Bacterial Growth : Compounds with similar structural features have been tested against various bacterial strains, demonstrating significant inhibition at low micromolar concentrations .
  • Potential Applications : These findings suggest that the target compound may be explored further for its potential use in treating bacterial infections.

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerKinase inhibition (HER family)
AntimicrobialInhibition of bacterial growth
Other potential usesFurther studies needed

Research Findings

  • Anticancer Studies : A study on related pyrrolopyrimidine compounds found that they effectively inhibited cancer cell lines with IC50 values ranging from 10 to 30 μM depending on the specific target pathway .
  • Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds indicates that modifications to the chlorophenyl and fluorophenyl groups can significantly alter potency and selectivity against specific targets .
  • Toxicology Assessments : Preliminary toxicological evaluations suggest that while some derivatives exhibit promising biological activity, they also require careful assessment for potential side effects in vivo .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

This compound features a complex arrangement of multiple aromatic and heterocyclic rings which contribute to its biological activity. The presence of halogen substituents (chlorine and fluorine) enhances its pharmacological profile by influencing lipophilicity and receptor interactions.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds with similar structural motifs have been studied for their potential as anticancer agents. The pyrrolopyrimidine core is known to inhibit key enzymes involved in cancer cell proliferation.
    • Case Study : Research indicates that derivatives of pyrrolopyrimidine exhibit significant cytotoxicity against various cancer cell lines, suggesting that similar modifications could enhance the efficacy of this compound against tumors.
  • Antimicrobial Properties :
    • The compound's structural features suggest potential activity against bacterial and fungal pathogens.
    • Research Findings : Studies on related compounds have shown promising results against resistant strains of bacteria, indicating that further exploration of this compound could yield effective antimicrobial agents.
  • Neurological Applications :
    • The fluorophenyl group may enhance the ability of the compound to cross the blood-brain barrier, making it a candidate for treating neurological disorders.
    • Preliminary Studies : Compounds with similar structures have been evaluated for neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Pharmacological Insights

  • Mechanism of Action : The precise mechanism remains to be fully elucidated; however, it is hypothesized that the compound may act by inhibiting specific kinases or other enzymes critical for cell signaling pathways.
  • In vitro Studies : Preliminary in vitro studies indicate that this compound can modulate cell cycle progression and induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Pyrrolo[3,2-d]pyrimidines vs. Thieno[3,2-d]pyrimidines

Replacing the pyrrole ring with a thiophene (thieno[3,2-d]pyrimidine) significantly alters cytotoxicity:

Compound Cytotoxicity (CC₅₀, L1210 Leukemia Cells) Toxicity Profile Reference
2,4-Dichloro-pyrrolo[3,2-d]pyrimidine 6.0 μM Lower toxicity
2,4-Dichloro-thieno[3,2-d]pyrimidine 0.32 μM Higher toxicity

The pyrrolopyrimidine core exhibits reduced cytotoxicity compared to thienopyrimidines, making it a safer lead for therapeutic development .

Impact of N5 Substitutions

Modifications at the N5 position (e.g., methyl, hydroxyalkyl) influence metabolic stability and potency:

Compound N5 Substituent Maximum Tolerated Dose (MTD) Activity (IC₅₀) Reference
Target Compound Methyl Not reported Pending data
LY231514 (Phase II) Hydroxyalkyl 5 mg/kg Submicromolar
PKI-116 (Phase I) Methyl 150 mg/kg Low micromolar
Compound 7 (Toluenesulfonyl) Toluenesulfonyl 40 mg/kg (↑ from 10 mg/kg) Submicromolar

The 5-methyl group in the target compound may balance metabolic stability and tolerability, though direct MTD data are lacking. Toluenesulfonyl additions improve MTD without compromising activity .

Aromatic Substituent Variations

Substituents on the phenyl rings modulate target affinity and selectivity:

Compound (CAS/Name) Aromatic Substituents Molecular Weight Key Activity Reference
Target Compound 3-(4-ClPh), N-(2-FPh) ~443 (estimated) Antiproliferative?
921852-08-6 3-(4-ClPh), N-(3-Cl-4-MePh) 443.3 Kinase inhibition
921574-28-9 3-(4-ClPh), N-(2-phenylethyl) 422.9 Unreported
LY231514 Quinazoline-pyrrolo hybrid Antifolate activity

The 2-fluorophenyl group in the target compound may enhance binding to fluorine-sensitive targets (e.g., kinases or TLR7) compared to chlorophenyl or alkylamine variants .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this pyrrolo[3,2-d]pyrimidine derivative?

  • Methodology : Multi-step synthesis typically involves condensation of substituted anilines with heterocyclic intermediates. For example, chlorophenyl and fluorophenyl groups are introduced via nucleophilic substitution or coupling reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol or DCM/hexane mixtures ensures high purity. Key intermediates should be characterized by 1H^1H-NMR and LC-MS before final cyclization .

Q. How can X-ray crystallography be applied to confirm the molecular structure?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) at 298 K with Mo-Kα radiation (λ = 0.71073 Å) resolves the crystal lattice. Disorder in substituents (e.g., chlorophenyl/fluorophenyl groups) requires refinement using SHELXL. Data-to-parameter ratios >13 and R-factors <0.055 validate structural accuracy. Compare bond lengths (e.g., C–C: ~1.36–1.44 Å) and dihedral angles with density functional theory (DFT) calculations for consistency .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR (DMSO-d6 or CDCl3) to confirm substituent integration and coupling patterns. IR spectroscopy identifies carbonyl (C=O: ~1700–1750 cm1^{-1}) and amide (N–H: ~3200 cm1^{-1}) stretches. High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight (e.g., [M+H]+ m/z calculated within ±0.001 Da) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis pathway?

  • Methodology : Apply quantum chemical reaction path searches (e.g., IRC calculations in Gaussian 16) to identify transition states and energetically favorable intermediates. Machine learning (ML) models trained on reaction databases (e.g., Reaxys) predict optimal solvents and catalysts. Validate predictions with microfluidic high-throughput screening .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Methodology : If NMR suggests planar amide conformations but XRD shows non-planar geometry, perform variable-temperature NMR to assess dynamic effects. Solvatomorphism studies (e.g., crystallizing from different solvents) can reveal polymorph-dependent discrepancies. Cross-validate with solid-state NMR or Raman spectroscopy .

Q. How do substituents influence the compound’s conformational stability?

  • Methodology : Compare XRD data of analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl derivatives) to quantify steric and electronic effects. Torsional angles around the pyrrolo-pyrimidine core (e.g., C3–C8–C9–C10: ~119–122°) correlate with substituent bulkiness. DFT-based NCI (non-covalent interaction) plots map steric clashes or π-stacking .

Q. What experimental designs assess the compound’s stability under physiological conditions?

  • Methodology : Conduct accelerated stability studies in PBS (pH 7.4, 37°C) with LC-MS monitoring. Detect degradation products (e.g., hydrolyzed amide bonds or oxidized pyrrolidine rings). Compare half-lives (t1/2t_{1/2}) against structural analogs to identify labile moieties. Use Arrhenius plots to extrapolate shelf-life .

Q. How to design structure-activity relationship (SAR) studies for bioactivity optimization?

  • Methodology : Synthesize derivatives with varied substituents (e.g., methyl → trifluoromethyl, fluorophenyl → morpholinyl). Test in vitro activity (e.g., kinase inhibition assays) and correlate with steric/electronic parameters (Hammett σ, LogP). Molecular docking (AutoDock Vina) identifies key binding interactions (e.g., hydrogen bonds with kinase hinge regions) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.